molecular formula C10H12N2O3 B14880867 2-(2-Acetylphenoxy)acetohydrazide

2-(2-Acetylphenoxy)acetohydrazide

Cat. No.: B14880867
M. Wt: 208.21 g/mol
InChI Key: ZZNYURFYDDCPCN-UHFFFAOYSA-N
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Description

2-(2-Acetylphenoxy)acetohydrazide is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary documented application is as a key synthetic intermediate in the design and preparation of novel chalcone derivatives investigated for antimalarial activity . Research indicates that hydrazide-based compounds, in general, are frequently explored for their diverse biological properties, which can include antimicrobial and anti-inflammatory activities . The acetohydrazide functional group in its structure facilitates further chemical modifications, making it a versatile precursor for generating a library of compounds for biological screening. This product is intended for research purposes as a chemical intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-acetylphenoxy)acetohydrazide

InChI

InChI=1S/C10H12N2O3/c1-7(13)8-4-2-3-5-9(8)15-6-10(14)12-11/h2-5H,6,11H2,1H3,(H,12,14)

InChI Key

ZZNYURFYDDCPCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(=O)NN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrazine hydrate (NH₂NH₂·H₂O) reacts with the ester group of ethyl 2-(2-acetylphenoxy)acetate, displacing the ethoxy group to form the hydrazide. The reaction follows a nucleophilic acyl substitution mechanism, facilitated by the polar aprotic solvent ethanol. A molar ratio of 1:5 (ester to hydrazine hydrate) ensures complete conversion, as excess hydrazine drives the equilibrium toward the product.

Standard Procedure

  • Reagent Preparation : Ethyl 2-(2-acetylphenoxy)acetate (1 eq, 2.0 mmol) is dissolved in anhydrous ethanol (5 mL/mmol).
  • Hydrazine Addition : Hydrazine hydrate (5 eq, 10 mmol) is added dropwise with stirring.
  • Reflux : The mixture is heated under reflux at 80°C for 18–24 hours.
  • Work-Up : After cooling, the solvent is evaporated under reduced pressure. The crude product is extracted with dichloromethane or ethyl acetate, washed with saturated Na₂CO₃, dried over Na₂SO₄, and concentrated.

Yield and Purity

This method typically yields 70–80% of this compound with ≥98% purity, as confirmed by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LCMS).

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred for its ability to solubilize both the ester and hydrazine hydrate while facilitating reflux temperatures (78°C). Alternatives like 1,4-dioxane, though effective in related syntheses, require higher temperatures (100°C) and offer no yield advantage.

Temperature and Time

  • Reflux Duration : Extended reflux (18–24 hours) ensures complete conversion, as shorter durations (3–6 hours) leave unreacted ester, reducing yields by 15–20%.
  • Temperature Control : Maintaining 80°C prevents side reactions such as ester hydrolysis to carboxylic acids.

Stoichiometric Adjustments

Increasing hydrazine hydrate to 7 eq marginally improves yields (by 5–8%) but complicates purification due to excess reagent.

Alternative Synthetic Routes

Direct Acylation of Hydrazine

While less common, 2-(2-acetylphenoxy)acetyl chloride can react with hydrazine hydrate in tetrahydrofuran (THF). However, this route suffers from lower yields (50–60%) due to competing hydrolysis of the acid chloride.

Solid-Phase Synthesis

A patent-derived method involves coupling 2-(2-acetylphenoxy)acetic acid to a resin-bound hydrazine, followed by cleavage. This approach, though scalable, requires specialized equipment and offers no purity benefits over solution-phase synthesis.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or dimethylformamide (DMF) recrystallization removes unreacted starting materials and byproducts, enhancing purity to >99%.
  • Column Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH (95:5) resolves minor impurities but is rarely needed.

Spectroscopic Characterization

  • IR Spectroscopy : Key absorptions include ν(N–H) at 3400–3500 cm⁻¹, ν(C=O) at 1680 cm⁻¹, and ν(C–O) at 1250 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 4.26 (s, 2H, CH₂), 6.90–7.80 (m, 4H, aromatic), 10.81 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

Method Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Hydrazinolysis Ethanol 80 18–24 70–80 ≥98
Acid Chloride THF 25 12 50–60 90
Solid-Phase DMF RT 48 60–70 95

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Acetylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Acetylphenoxy)acetohydrazide include:

Uniqueness

This compound is unique due to its specific acetylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Q & A

Q. What are the common synthetic routes for 2-(2-Acetylphenoxy)acetohydrazide, and what experimental conditions are critical for successful preparation?

Answer: The compound is typically synthesized via hydrazinolysis of an ethyl ester precursor. For example:

  • Procedure : React ethyl 2-(4-methoxyphenoxy)acetate (1 mmol) with hydrazine hydrate (1.1 mmol) in ethanol under reflux for 5–6 hours. Remove solvent under reduced pressure and recrystallize the product from ethanol .
  • Critical Factors : Excess hydrazine (1.1–1.2 equivalents), anhydrous ethanol, and controlled reflux time (5–6 hours) are essential to avoid side reactions (e.g., over-hydrolysis). Monitoring via TLC and recrystallization in ethanol yields pure crystals .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals:

  • Planarity : The acetohydrazide group is nearly planar (r.m.s. deviation = 0.028 Å).
  • Hydrogen Bonding : N–H⋯O, N–H⋯N, and C–H⋯O interactions form infinite sheets parallel to the (001) plane. The carbonyl oxygen acts as a dual acceptor for two N–H bonds and one C–H bond .
  • Data Parameters : R factor = 0.047, wR factor = 0.124, with a data-to-parameter ratio of 8.8 .

Q. What in vitro methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Antiviral Screening : Plaque reduction assays for hepatitis A virus (HAV), measuring IC₅₀ values for adsorption and replication inhibition .
  • Anticonvulsant Testing : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing activity to phenytoin/ethosuximide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

  • Solvent Optimization : Replace ethanol with methanol or isopropanol to enhance solubility of intermediates (e.g., yields improved from 44% to 69% in thiophenoladduct syntheses) .
  • Catalysis : Add catalytic acetic acid during Schiff base formation to accelerate imine condensation .
  • Purification : Use gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound analogs?

Answer:

  • Electron-Withdrawing Groups : 4-Chlorophenyl or 4-bromophenyl substituents enhance antiviral activity (IC₅₀ = 8.5–10.7 µg/mL for HAV) by increasing electrophilicity at the hydrazone moiety .
  • Hydrophobic Moieties : Benzylidene or thiophen-2-ylmethyl groups in triazole hybrids improve actoprotective activity, while nitro/dimethylamino groups reduce efficacy due to steric hindrance .
  • Hybridization : Coumarin-acetohydrazide hybrids exhibit dual antimicrobial/antioxidant activity, attributed to π-π stacking and radical scavenging .

Q. What advanced thermal analysis techniques are employed to study the stability and decomposition of acetohydrazide derivatives?

Answer:

  • Simultaneous TGA-DSC : Quantify melting points, pyrolysis onset temperatures, and oxidative decomposition profiles (e.g., 1,2,4-triazinylacetohydrazides decompose above 250°C with exothermic peaks) .
  • Kinetic Analysis : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (Eₐ) for thermal degradation .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for acetohydrazide derivatives?

Answer:

  • Crystallographic Validation : Compare experimental SC-XRD data (e.g., bond lengths, angles) with computational models (DFT) to confirm substituent geometry .
  • Dose-Response Studies : Re-evaluate bioactivity at varying concentrations (e.g., 10–100 µM) to rule out false negatives from solubility issues .
  • Meta-Analysis : Cross-reference published datasets on analogous compounds (e.g., benzimidazole-thioacetohydrazides) to identify conserved pharmacophores .

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